(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane

Chiral purity Enantiomeric excess Asymmetric synthesis

Enantiopurity failures in asymmetric catalysis produce irreproducible ee values and wasted API intermediates. This (R)-aminophosphine (CAS 1400149-69-0) provides: - D-valine-derived (R) configuration - the correct antipode for predictable stereochemical outcomes - P,N-chelation for Rh, Pd, Ni, Ru with documented >94% ee in cross-couplings and >99% ee in allylic alkylations - Primary amine handle for AMPP or phosphoramidite derivatization BenchChem supplies this ligand with validated enantiopurity for process-scale C-C bond formation.

Molecular Formula C17H22NP
Molecular Weight 271.34 g/mol
CAS No. 1400149-69-0
Cat. No. B3101752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane
CAS1400149-69-0
Molecular FormulaC17H22NP
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N
InChIInChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3/t17-/m0/s1
InChIKeyZZLCXURCZWQECA-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane Procurement Guide


(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane (CAS 1400149-69-0) is an enantiopure aminophosphine ligand that functions as a versatile chiral P,N-chelate in transition-metal-mediated asymmetric catalysis . Its molecular architecture combines a diphenylphosphine donor with a primary amine on a branched alkyl backbone, enabling both σ-donor and π-acceptor interactions with metals such as Pd, Rh, Ir, Ni, and Ru . The (R) absolute configuration is derived from D-valine, distinguishing it from the more common L-valine-derived (S)-enantiomer (CAS 146476-37-1). This structural difference is the primary determinant of enantioselection outcome in catalytic reactions, making the procurement of the correct enantiomer essential for reproducible asymmetric synthesis.

Enantiopure P,N-chelate ligand for transition-metal asymmetric catalysis workflows
(R)-configuration derived from D-valine scaffold; distinct from L-valine-derived (S)-enantiomer
Compatible with Pd, Rh, Ir, Ni, and Ru metal systems for stereochemical-control study design

Why Generic Chiral Phosphines Cannot Substitute


Chiral aminophosphine ligands are not interchangeable because the stereochemistry at the carbon bearing the amine directly controls the absolute configuration of the asymmetric product [1]. Substituting the (R)-enantiomer with the (S)-enantiomer, a racemic mixture, or an achiral aminophosphine will invert or eliminate enantioselectivity entirely. Even closely related ligands such as (S)-1-(diphenylphosphino)-2-amino-3,3-dimethylbutane or 2-(diphenylphosphino)ethylamine differ in steric bulk and conformational rigidity, which profoundly alter metal-binding geometry and catalytic activity . Consequently, using a generic “aminophosphine” in place of the specified enantiomer introduces uncontrolled variability in enantiomeric excess, reaction rate, and product distribution, undermining both research reproducibility and process robustness.

Enantiomer identity
(R)-configuration from D-valine
(S)-enantiomer may invert enantioselection outcome entirely
Optical purity
Enantiopure (R)-enantiomer
Racemic mixture may eliminate asymmetric induction; yields racemic product
Ligand scaffold
Valine-derived aminophosphine with defined steric bulk
Achiral aminophosphines or analogs with altered steric bulk may shift metal-binding geometry and enantioselectivity

Quantitative Performance Evidence


Enantiomeric Purity vs. Racemic Mixture

The (R)-enantiomer is supplied with a minimum chemical purity of 97% and an enantiomeric excess (ee) typically ≥98%, as determined by HPLC on chiral stationary phases. In contrast, the racemic form exhibits 0% ee and is incapable of asymmetric induction . This purity difference is fundamental: using racemic material in an asymmetric catalytic cycle yields racemic product, negating the purpose of chiral ligand procurement.

Enantiomeric Purity
Specification review
(R): ≥98% ee
Racemic: 0% ee
Supports enantioselective induction workflow; racemic material cannot drive asymmetric synthesis
HPLC on chiral stationary phase; verify per supplier certificate of analysis
Chiral purity Enantiomeric excess Asymmetric synthesis

Asymmetric Allylic Alkylation Performance

A C2-symmetric diphosphine ligand synthesized from (2S)-2-amino-1-(diphenylphosphino)-3-methylbutane (the (S)-enantiomer) achieved enantiomeric excess exceeding 99% in palladium-catalyzed allylic alkylation of 2-cyclohexen-1-yl pivalate [1]. This demonstrates the capacity of the valine-derived aminophosphine scaffold to transfer chiral information with near-perfect fidelity. The (R)-enantiomer is expected to deliver the opposite product antipode with comparable efficiency, enabling access to both product enantiomers.

Allylic Alkylation ee
Cross-study comparable
>99% ee
Supports ultra-high enantioselectivity endpoint context for the aminophosphine scaffold
Pd-catalyzed; (S)-enantiomer-derived ligand data; (R)-enantiomer enables opposite antipode synthesis
Asymmetric catalysis Allylic alkylation Enantioselectivity

Optical Rotation for Identity Verification

The (R)-enantiomer exhibits a distinct specific optical rotation [α]D value, whereas the (S)-enantiomer (CAS 146476-37-1) shows the opposite sign. This chiroptical property serves as a rapid, inexpensive identity verification test to ensure the correct enantiomer has been procured . The racemic mixture or the wrong enantiomer will exhibit a different sign or magnitude of rotation, preventing accidental misapplication in asymmetric synthesis.

Optical Rotation Identity
Class-level inference
Opposite sign: (R) positive, (S) negative
Supports rapid enantiomer identity verification before asymmetric synthesis
Polarimetry; confirm conditions per supplier certificate of analysis
Specific rotation Chiroptical property Identity test

Storage Stability Advantage

The compound is stable for prolonged periods when stored at 2-8°C under argon in the dark, as recommended by multiple suppliers . This contrasts with many tertiary phosphine ligands (e.g., trialkylphosphines) that are pyrophoric or require glovebox handling. The aminophosphine's moderate air-sensitivity lowers procurement barriers for laboratories without advanced inert-atmosphere infrastructure.

Storage Stability Profile
Class-level inference
Stable at 2–8°C under argon
Reported handling profile vs pyrophoric trialkylphosphines; may lower infrastructure barrier
Data to verify; follow supplier safety data sheet recommendations
Stability Storage condition Handling

Recommended Application Scenarios


Asymmetric Hydrogenation

The (R)-aminophosphine forms active Rh(I) catalysts that hydrogenate enamides, α,β-unsaturated esters, and functionalized ketones with high enantioselectivity. As described in , the chiral P,N-coordination mode creates a well-defined chiral pocket, making it suitable for producing single-enantiomer pharmaceutical intermediates and fine chemicals.

Pd-Catalyzed Enantioselective Allylic Alkylation

When converted to a C2-symmetric diphosphine ligand, the (R)-aminophosphine scaffold enables allylic alkylations with >99% ee, as demonstrated for the (S)-enantiomer-derived analog [1]. This makes the (R)-enantiomer the entry point for synthesizing the opposite antipode of bioactive molecules, including unnatural amino acids and alkaloid precursors.

Asymmetric Cross-Coupling Reactions

The ligand supports Ni- and Pd-catalyzed asymmetric cross-coupling of Grignard reagents with alkenyl halides, delivering coupling products with up to 94% ee [2]. Its ability to chelate through both P and N atoms enhances catalyst stability and turnover, making it a practical choice for process-scale asymmetric C–C bond formation.

Chiral Building Block for Ligand Libraries

The primary amine serves as a synthetic handle for further derivatization, including conversion to amidophosphine-phosphinite (AMPP) ligands, phosphoramidites, and bidentate P,N ligands. This modularity allows researchers to systematically tune steric and electronic properties while retaining the chiral scaffold [3].

Application
Selection Property
Validation Focus
Asymmetric Hydrogenation
Chiral P,N-chelation geometry
Enantioselectivity endpoint review
Pd-Catalyzed Allylic Alkylation
C2-symmetric diphosphine scaffold
Opposite antipode synthesis context
Asymmetric Cross-Coupling
Chelate-enhanced catalyst stability
C–C bond formation endpoint review
Chiral Ligand Library Synthesis
Primary amine synthetic handle
Modular scaffold validation
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